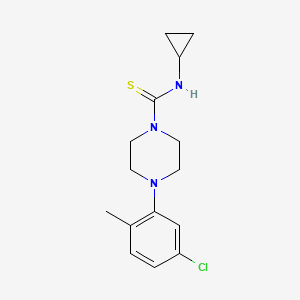
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide involves the selective inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors, which are ion channels that allow chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability and a reduction in seizure activity. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide in lab experiments is its selectivity for GABA aminotransferase, which allows for the specific modulation of GABA levels in the brain. However, one limitation is that this compound has a relatively short half-life and may require multiple doses to maintain therapeutic levels in the brain.
Orientations Futures
For research on 4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide include the development of more potent and selective inhibitors of GABA aminotransferase, as well as the investigation of its potential therapeutic applications in other neurological disorders such as anxiety and depression. In addition, the use of this compound in combination with other drugs may provide synergistic effects and improve its therapeutic efficacy.
Méthodes De Synthèse
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide is synthesized by reacting 2-methyl-5-chloroaniline with cyclopropyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with piperazine to form this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
4-(5-chloro-2-methylphenyl)-N-cyclopropyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in the pathophysiology of many neurological disorders.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c1-11-2-3-12(16)10-14(11)18-6-8-19(9-7-18)15(20)17-13-4-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZPSZHWKHSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)
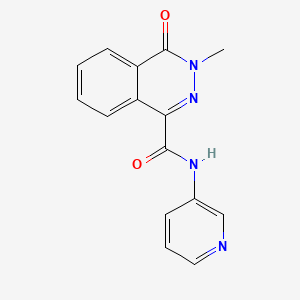
![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
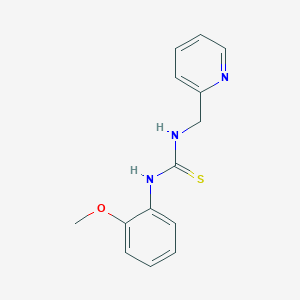
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
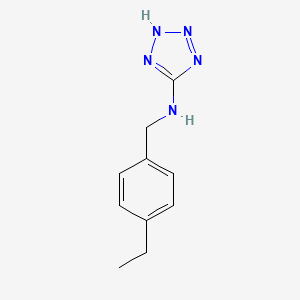
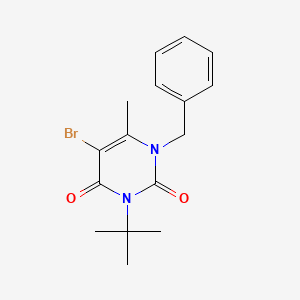
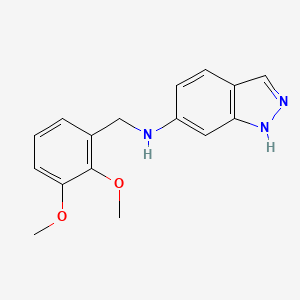
![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)